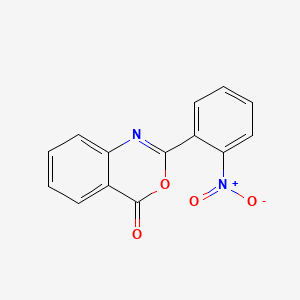

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

CAS No.: 7501-38-4

Cat. No.: VC8913301

Molecular Formula: C14H8N2O4

Molecular Weight: 268.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7501-38-4 |

|---|---|

| Molecular Formula | C14H8N2O4 |

| Molecular Weight | 268.22 g/mol |

| IUPAC Name | 2-(2-nitrophenyl)-3,1-benzoxazin-4-one |

| Standard InChI | InChI=1S/C14H8N2O4/c17-14-9-5-1-3-7-11(9)15-13(20-14)10-6-2-4-8-12(10)16(18)19/h1-8H |

| Standard InChI Key | DWCFIKGNUJGZBZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

The compound’s structure consists of a benzoxazinone ring system (a six-membered ring containing one oxygen and one nitrogen atom) fused to a 2-nitrophenyl substituent. The IUPAC name, 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one, reflects the positioning of the nitro group on the phenyl ring and the oxazinone moiety . Key structural features include:

-

Benzoxazinone Core: A bicyclic system with oxygen at position 1 and nitrogen at position 3.

-

Nitrophenyl Substituent: A nitro group (-NO) at the ortho position of the phenyl ring, enhancing electron-withdrawing effects and influencing reactivity .

The molecular structure has been confirmed via X-ray crystallography (CCDC 198960), revealing a planar benzoxazinone ring and a dihedral angle of 15.2° between the benzoxazinone and nitrophenyl planes .

Table 1: Fundamental Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 268.23 g/mol | |

| CAS Registry Number | 7501-38-4 | |

| Exact Mass | 268.0484 g/mol | |

| SMILES | C1(=Nc2ccccc2C(O1)=O)c1c(N(=O)=O)cccc1 |

Spectroscopic Profiles

Spectroscopic data provide critical insights into the compound’s functional groups and electronic environment:

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1720 cm (C=O stretch of the oxazinone ring) and 1520 cm (asymmetric NO stretch) .

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: Base peak at m/z 268 (molecular ion) with fragments at m/z 150 (benzoxazinone ring) and m/z 121 (nitrophenyl group) .

Synthetic Pathways and Optimization

Classical Synthesis Methods

The synthesis of benzoxazinones typically involves cyclization reactions. For 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one, two primary routes have been reported:

-

Shridhar’s Method:

-

Reactants: 2-Aminophenol and chloroacetyl chloride.

-

Conditions: Reflux in methyl isobutyl ketone (MIBK) with aqueous NaHCO.

-

Mechanism: Nucleophilic acyl substitution followed by cyclodehydration .

-

-

Nitro Ether Reduction:

Modern Innovations

Recent advances focus on catalytic methods to improve efficiency:

-

Palladium-Catalyzed Coupling: Enables direct aryl-nitrogen bond formation, bypassing multi-step protocols .

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while enhancing yield (up to 85%) .

Pharmacological and Industrial Applications

Biological Activity

Although direct studies on 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one are sparse, structurally related benzoxazinones exhibit:

-

Anticancer Effects: Inhibition of topoisomerase II and induction of apoptosis in HeLa cells .

-

Antimicrobial Activity: Analogues like ofloxacin (a fluoroquinolone antibiotic) target DNA gyrase in bacteria .

-

Antidiabetic Potential: Aldose reductase inhibition, relevant for diabetic neuropathy .

Agrochemical Uses

Benzoxazinones derived from maize (e.g., 2,4-dihydroxy-7-methoxy-1,4-benzoxazinone) confer resistance against pests like the European corn borer . The nitro group in 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one may enhance pesticidal activity through oxidative stress mechanisms.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets (e.g., kinases, receptors).

-

Derivatization: Introduce fluorinated or sulfonamide groups to modulate bioavailability.

-

Green Chemistry: Develop solvent-free syntheses using biocatalysts or ionic liquids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume